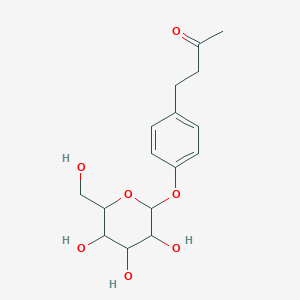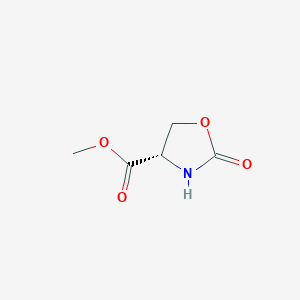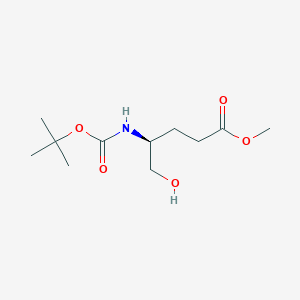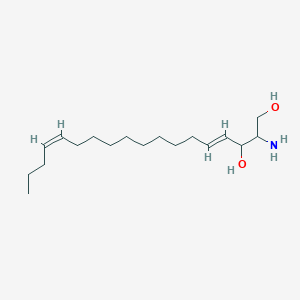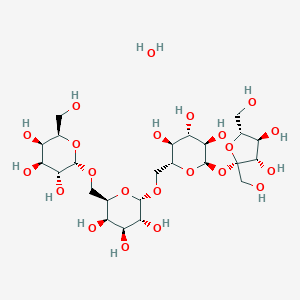
Stachyose
描述
Stachyose is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, which is a part of the raffinose family of oligosaccharides. It is commonly found in various plant seeds, such as adzuki beans and lentils, and is known for its role in carbohydrate transport within plants as well as its prebiotic effects in animal diets .
Synthesis Analysis
The synthesis of stachyose has been extensively studied in seeds of adzuki bean and lentil. Stachyose synthase (STS), the enzyme responsible for stachyose synthesis, transfers galactosyl groups from galactinol to raffinose. In adzuki bean seeds, STS has been purified and characterized, revealing that it can also catalyze the synthesis of galactosylononitol from D-ononitol . Similarly, in lentil seeds, STS has been shown to catalyze the formation of galactopinitol A and ciceritol, in addition to stachyose . The molecular cloning and functional expression of STS from adzuki bean seeds have provided insights into the enzyme's structure and function .
Molecular Structure Analysis
The molecular structure of stachyose consists of a chain of monosaccharides linked by glycosidic bonds. The enzyme STS plays a crucial role in the formation of these bonds, as it facilitates the transfer of galactosyl residues to form the tetrasaccharide structure .
Chemical Reactions Analysis
Stachyose participates in various chemical reactions within plant metabolism. It can be synthesized and hydrolyzed by specific enzymes, such as STS and α-galactosidase. The reversible nature of the synthesis reaction has been observed, and stachyose can also be involved in exchange reactions between substrates and products . Additionally, stachyose can be used as a substrate for the enzymatic synthesis of new oligosaccharides, which may have potential prebiotic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of stachyose are influenced by its structure and the enzymes that synthesize and metabolize it. The enzyme STS has been shown to have different molecular masses and isoelectric points depending on the plant source, which can affect its activity and stability . The presence of stachyose in the cytosol of transgenic Arabidopsis expressing STS from adzuki bean does not influence freezing tolerance, suggesting that its physical properties may not significantly affect membrane stability during freezing .
Case Studies
Several case studies have highlighted the importance of stachyose in plant and animal systems. In juvenile turbot, dietary stachyose has been shown to alter the intestinal microbiota profile and improve intestinal mucosal barrier function, indicating its potential as a prebiotic ingredient in aquafeeds . The distribution and immunolocalization of STS in Cucumis melo suggest that stachyose biosynthesis is associated with minor veins in mature leaves, which has implications for phloem loading and carbohydrate transport . Additionally, the localization of stachyose synthesis in the leaves of Cucurbita pepo and Xerosicyos danguyi indicates that it can occur in photosynthetic mesophyll cells, contributing to the understanding of carbohydrate metabolism in plants .
科学研究应用
Phloem Loading and Stress Tolerance in Plants
Stachyose plays a crucial role in phloem loading in cucumber leaves. Research has shown that the suppression of the stachyose synthase gene (CsSTS) in cucumbers leads to reduced stachyose levels, impairing phloem loading and carbohydrate distribution. This inhibition also diminishes the plant's tolerance to low-temperature stress, indicating that stachyose is vital for plant resilience under stress conditions (Lü et al., 2017).
Gut Microbiota and Intestinal Health in Aquatic Animals
Dietary stachyose alters the intestinal microbiota in juvenile turbot, a species of fish. It leads to increased abundance of cellulose-degrading bacteria and beneficial intestinal bacteria, suggesting that stachyose can be used to improve gut health in aquaculture (Yang et al., 2018).
Anti-inflammatory Effects and Gut Microbiota Modulation
Stachyose shows promising results in reducing inflammation and modulating gut microbiota in rats with type 2 diabetes. It alters the gut microbiota similarly to metformin, a commonly used diabetes medication, indicating its potential as a therapeutic agent for metabolic diseases (Liu et al., 2018).
Storage and Mobilization in Tubers
In Stachys sieboldii tubers, stachyose serves as the main storage carbohydrate. Research indicates that it is stored in the vacuoles and is mobilized through the activity of specific enzymes during sprouting, highlighting its role in plant carbohydrate metabolism (Keller & Matile, 1985).
Metabolic Analysis in T2DM Models
Metabolomics analysis reveals that stachyose has an anti-diabetic effect in type 2 diabetic rats. This study shows that stachyose treatment adjusts various metabolic pathways and might provide a new understanding of its mechanisms against diabetes (Liang et al., 2020).
Intestinal Health in Germ-Free Mice
Stachyose improves the intestinal barrier and reduces gut inflammation in germ-free mice after human fecal transplantation. This research supports the use of stachyose as a prebiotic to enhance intestinal health (Xi et al., 2020).
属性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24/h6-23,25-38H,1-5H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZIYBXSHAGNOE-XNSRJBNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Stachyose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Stachyose | |
CAS RN |
470-55-3 | |
| Record name | Stachyose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stachyose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Stachyose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



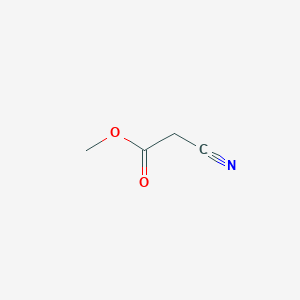
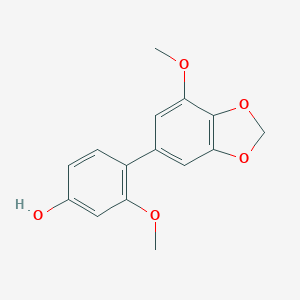
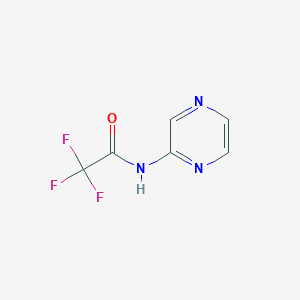
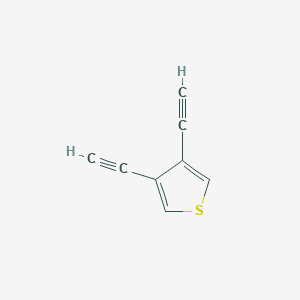
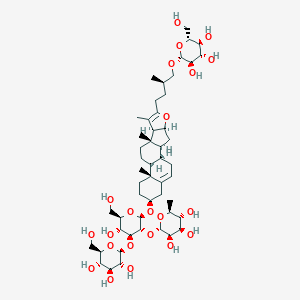
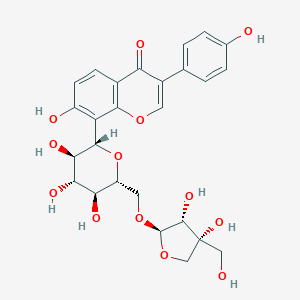
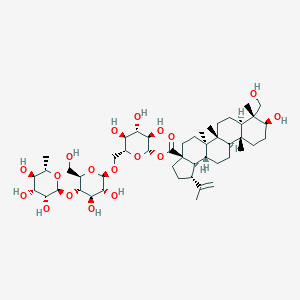
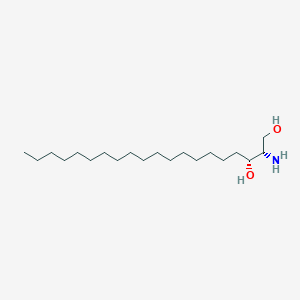
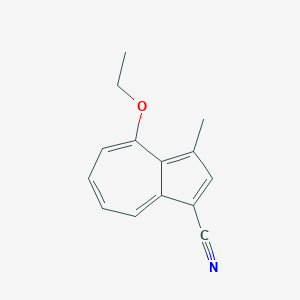
![2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B150524.png)
